molecular formula C22H30O5 B3025688 5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid CAS No. 2442482-70-2

5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid

Cat. No. B3025688
CAS RN: 2442482-70-2
M. Wt: 374.5 g/mol
InChI Key: MTYMJCBCYHCJEP-NTCAYCPXSA-N
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Description

CBGAQ is an analytical reference standard categorized as an oxidative quinone product of cannabigerolic acid (CBGA; ). This product is intended for research and forensic applications.

Scientific Research Applications

Cycloaddition Reactions

A study by Songis et al. (2007) explored the asymmetric Diels–Alder cycloaddition of 1-Aminocyclohexadiene to Chiral Acrylate. This process led to the synthesis of enantiopure bicyclic β-amino acids, demonstrating a rare example of an asymmetric Diels–Alder reaction activated by microwave (Songis et al., 2007).

Ion-Molecule Pair Intermediates

Thibblin (1993) investigated the specific acid-catalyzed hydrolysis of a compound closely related to the query molecule. This study revealed intricate reactions involving carbocation-molecule pair intermediates, contributing to our understanding of acid-catalyzed solvolysis (Thibblin, 1993).

Enantiopure Bicyclic β-Amino Acids

Calmès et al. (2011) focused on synthesizing enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids via the [4+2] cycloaddition of 1,3-cyclohexadiene. The process involved chiral β-nitroacrylate, showcasing advancements in synthesizing bicyclic compounds (Calmès et al., 2011).

Hydroxyphenylethynylketene Generation

Fernández et al. (1988) presented an unusual rearrangement of a dienyl compound, leading to the generation of hydroxyphenylethynylketene. This study added to the knowledge of ketene chemistry and their cycloaddition reactions (Fernández et al., 1988).

Nitrenium:Carboxylate Ion Pair Intermediates

Fishbein and McClelland (1995) explored the solvolysis of related hydroxylamines, yielding insights into the behavior of nitrenium: carboxylate ion pair intermediates. This research contributed to a better understanding of the ionization processes in organic chemistry (Fishbein & McCLELLAND, 1995).

Bicyclo[2.2.2]octan-2-ones Synthesis

Yates and Langford (1981) synthesized bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. This work provided insights into the rearrangements accompanying oxidative decarboxylation, relevant to the query compound's chemistry (Yates & Langford, 1981).

Monoterpene Ester Synthesis

A study by Zhang et al. (2021) on Zingiberis Rhizoma Recens led to the isolation of a new monoterpene ester, furthering our understanding of naturally occurring compounds related to the query molecule (Zhang et al., 2021).

Biological Activity

Iriye et al. (1984) prepared 4-Hydroxy-3,7-dimethyl-2,6-octadienal from Citral and studied its biological activity against Sarcoma 180, illustrating the potential medicinal applications of similar compounds (Iriye et al., 1984).

properties

IUPAC Name

5-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-3,4-dioxo-2-pentylcyclohexa-1,5-diene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-5-6-7-11-16-18(22(26)27)19(23)17(21(25)20(16)24)13-12-15(4)10-8-9-14(2)3/h9,12,23H,5-8,10-11,13H2,1-4H3,(H,26,27)/b15-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYMJCBCYHCJEP-NTCAYCPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=C(C(=O)C1=O)CC=C(C)CCC=C(C)C)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=C(C(=C(C(=O)C1=O)C/C=C(\C)/CCC=C(C)C)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101038833
Record name Cannabigerol quinone Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101038833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid

CAS RN

2442482-70-2
Record name Cannabigerol quinone Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101038833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid
Reactant of Route 3
5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid
Reactant of Route 4
5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid

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